(S)-Amlodipine-d4
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Overview
Description
(S)-Amlodipine-d4 is a deuterated form of (S)-Amlodipine, a calcium channel blocker used primarily in the treatment of hypertension and angina. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the metabolic stability and pharmacokinetic properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Amlodipine-d4 involves the incorporation of deuterium atoms into the (S)-Amlodipine structure. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule. For example, deuterated benzylamine can be used in the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
(S)-Amlodipine-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-Amlodipine-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic stability and pharmacokinetics of (S)-Amlodipine.
Drug Development: It is used in the development of new calcium channel blockers with improved properties.
Biological Research: The compound is used to investigate the biological effects of calcium channel blockers on cellular processes.
Industrial Applications: this compound is used in the production of pharmaceuticals and in the study of drug interactions.
Mechanism of Action
(S)-Amlodipine-d4 exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in the vascular smooth muscle and cardiac muscle. This leads to vasodilation and a reduction in blood pressure. The deuterium atoms enhance the metabolic stability of the compound, potentially leading to longer-lasting effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Amlodipine: The non-deuterated form of the compound.
Nifedipine: Another calcium channel blocker used to treat hypertension and angina.
Felodipine: A similar compound with a different chemical structure but similar pharmacological effects.
Uniqueness
(S)-Amlodipine-d4 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart. This can lead to improved efficacy and reduced side effects in clinical applications.
Properties
IUPAC Name |
3-O-ethyl 5-O-methyl (4S)-2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m0/s1/i9D2,10D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIQEAQVCYTUBX-MIHJCSFKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC1=C([C@H](C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747027 |
Source
|
Record name | 3-Ethyl 5-methyl (4S)-2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346616-97-4 |
Source
|
Record name | 3-Ethyl 5-methyl (4S)-2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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